molecular formula C19H21N5O2S B2498776 3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 894995-06-3

3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B2498776
CAS RN: 894995-06-3
M. Wt: 383.47
InChI Key: QNLMTBPPLWGWCV-UHFFFAOYSA-N
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Description

The compound of interest belongs to a broader class of heterocyclic compounds, notably featuring a [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one scaffold. Compounds within this class are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The introduction of azepan-1-yl and phenyl groups could further modulate its chemical and physical properties, offering new avenues for research and application in various scientific fields.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]pyrimidine derivatives involves several steps, including heterocyclization, nucleophilic displacement, and cyclocondensation reactions. For instance, Davoodnia et al. (2008) described the preparation of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones through a sequence of reactions starting from ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008).

Scientific Research Applications

Synthesis and Structural Analysis

A series of compounds closely related to the specified chemical, featuring variations in the triazolopyrimidine scaffold, were synthesized and structurally characterized to explore their potential applications in various scientific domains. These studies primarily focused on the design, synthesis, and biological evaluation of novel heterocyclic compounds, demonstrating moderate herbicidal activities against specific plant species. For instance, novel 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones were efficiently synthesized, and their structures determined by a combination of spectroscopic techniques, including IR, ^13C, and ^1H NMR, mass spectroscopy, and elemental analysis. These compounds were found to exhibit moderate herbicidal activity, particularly against rape, showcasing the potential utility of the triazolopyrimidine scaffold in the development of agricultural chemicals (Wang et al., 2006).

Antimicrobial Activity

The antimicrobial properties of compounds within the triazolopyrimidine family have been extensively studied, highlighting their potential as novel therapeutic agents. For example, several new derivatives incorporating a thiophene moiety were synthesized, with some showing potent activity against fungal pathogens, indicating the relevance of structural modifications in enhancing biological activity. Specifically, certain compounds demonstrated higher activity than standard drugs against specific fungal strains, suggesting their potential application in addressing fungal infections (Mabkhot et al., 2016).

properties

IUPAC Name

3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c25-16-12-15(14-8-4-3-5-9-14)24-18(20-16)21-22-19(24)27-13-17(26)23-10-6-1-2-7-11-23/h3-5,8-9,12H,1-2,6-7,10-11,13H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLMTBPPLWGWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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